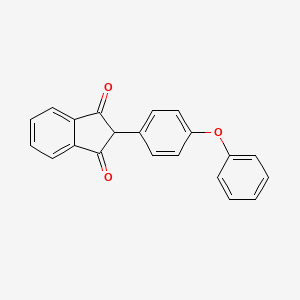
2-(4-Phenoxyphenyl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Phenoxyphenyl)-1H-indene-1,3(2H)-dione is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features an indene core substituted with a phenoxyphenyl group, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenoxyphenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 4-phenoxybenzaldehyde with indan-1,3-dione under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Phenoxyphenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Phenoxyphenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Phenoxyphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with kinases or other signaling proteins, disrupting cellular pathways and exerting its therapeutic effects.
Comparison with Similar Compounds
2-(4-Phenoxyphenyl)oxirane: Shares the phenoxyphenyl group but differs in the core structure.
4-(3-(4-Methoxyphenyl)acryloyl)phenoxybutyl 2-Hydroxybenzoate: Another compound with a phenoxyphenyl group but with different functional groups and applications.
Uniqueness: 2-(4-Phenoxyphenyl)-1H-indene-1,3(2H)-dione is unique due to its indene core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H14O3 |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2-(4-phenoxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C21H14O3/c22-20-17-8-4-5-9-18(17)21(23)19(20)14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-13,19H |
InChI Key |
XTOMIMCSJGTLQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


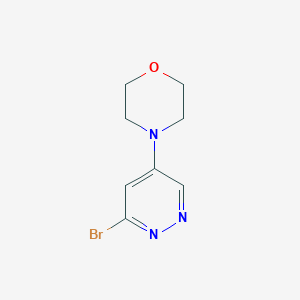
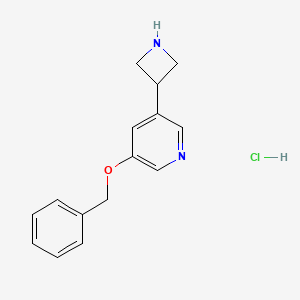
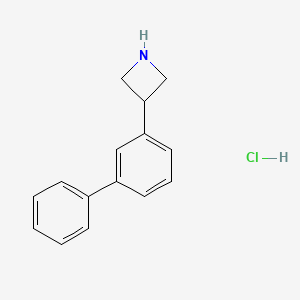
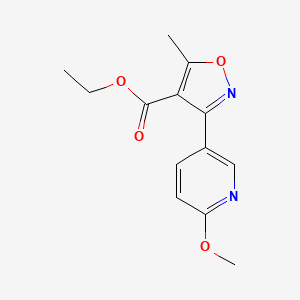
![9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one](/img/structure/B13694156.png)
![3-[5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13694163.png)
![Ethyl 3-[(2,4-Dichlorophenyl)amino]-3-oxo-2-(triphenylphosphoranylidene)propanoate](/img/structure/B13694169.png)
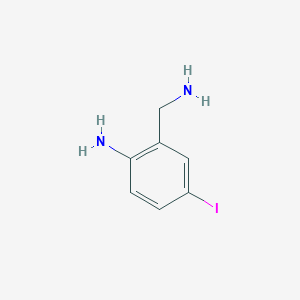
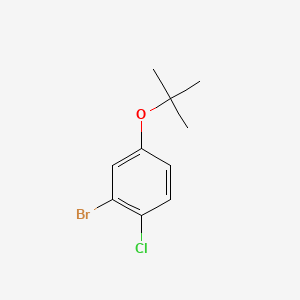
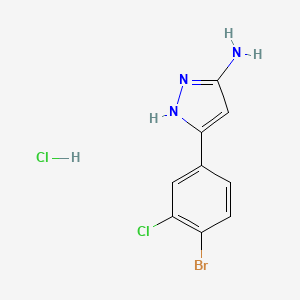

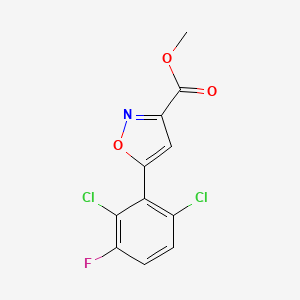
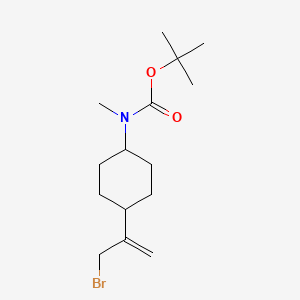
![2-Phenylbenzo[D]oxazol-7-amine](/img/structure/B13694216.png)
